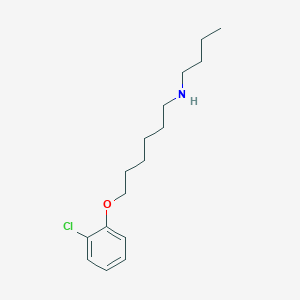

N-butyl-6-(2-chlorophenoxy)hexan-1-amine

Description

N-butyl-6-(2-chlorophenoxy)hexan-1-amine is an alkylamine derivative featuring a hexan-1-amine backbone substituted with a butyl group at the nitrogen atom and a 2-chlorophenoxy group at the sixth carbon. The 2-chlorophenoxy moiety introduces steric and electronic effects that may influence receptor binding or metabolic stability .

Properties

IUPAC Name |

N-butyl-6-(2-chlorophenoxy)hexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26ClNO/c1-2-3-12-18-13-8-4-5-9-14-19-16-11-7-6-10-15(16)17/h6-7,10-11,18H,2-5,8-9,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZLZPOPOCRDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCCOC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(2-chlorophenoxy)hexan-1-amine typically involves the reaction of 2-chlorophenol with 6-bromohexan-1-amine under basic conditions to form the intermediate 6-(2-chlorophenoxy)hexan-1-amine. This intermediate is then reacted with butyl bromide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(2-chlorophenoxy)hexan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-butyl-6-(2-chlorophenoxy)hexan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in studies involving cell signaling and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-6-(2-chlorophenoxy)hexan-1-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Effects

N-butyl-6-(4-chlorophenoxy)hexan-1-amine (CAS 5564-49-8)

- Key Difference: Chlorine substitution at the para (4th) position of the phenoxy group instead of the ortho (2nd) position.

- Electronic effects: The ortho-chlorine may enhance dipole interactions with biological targets, while the para-isomer could exhibit stronger resonance stabilization .

- Activity: No direct anticonvulsant data are available, but related quinazolinone derivatives show that 2,4-dichlorophenoxy groups confer higher activity than 2- or 4-chlorophenoxy alone .

N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine

- Key Difference: Methyl groups at the 2- and 4-positions of the phenoxy ring instead of chlorine.

- Loss of halogen bonding capacity may lower specificity for targets reliant on such interactions .

Amine Chain Modifications

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride

- Key Differences: Benzyl group replaces butyl at the amine. 4-Phenylbutoxy replaces 2-chlorophenoxy.

- The phenylbutoxy chain increases hydrophobicity and may prolong metabolic half-life .

XOB (N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine)

- Key Differences :

- Bromo- and methoxy-substituted phenethylamine replaces butylamine.

- Extended 4-phenylbutoxy chain.

- Impact :

Physicochemical and Thermodynamic Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (Organic Solvents) |

|---|---|---|---|

| N-butyl-6-(2-chlorophenoxy)hexan-1-amine | 285.83 g/mol | ~3.5 | High in DCM, moderate in EtOH |

| N-butyl-6-(4-chlorophenoxy)hexan-1-amine | 285.83 g/mol | ~3.5 | Similar to 2-chloro isomer |

| N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine | 279.46 g/mol | ~4.2 | High in non-polar solvents |

| XOB | 533.45 g/mol | ~5.8 | Low aqueous solubility |

- Thermophysical Data: Hexan-1-amine derivatives with longer alkyl chains (e.g., butyl) exhibit lower density and refractive index compared to shorter-chain analogues. The 2-chlorophenoxy group may increase dipole-dipole interactions, affecting boiling points and solvent miscibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.